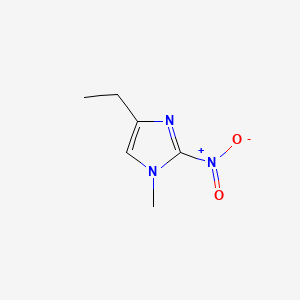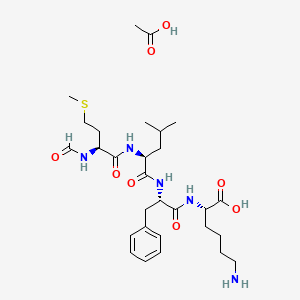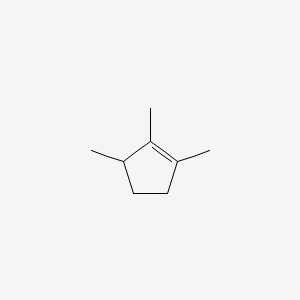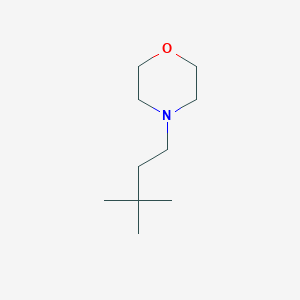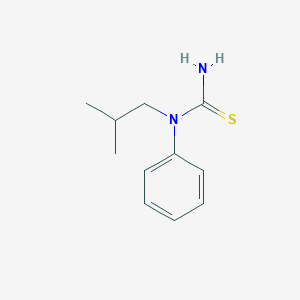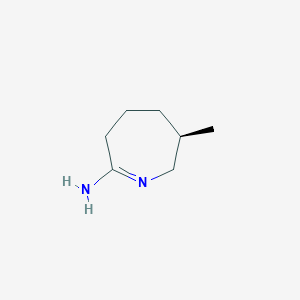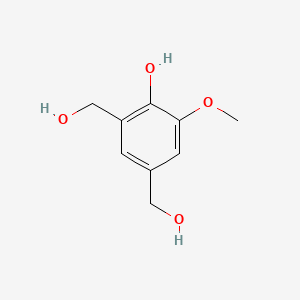![molecular formula C21H28N7O17P3 B13819417 [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13819417.png)
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid adenine dinucleotide phosphate sodium salt is a compound that plays a crucial role in cellular signaling and metabolic processes. It is a derivative of nicotinic acid adenine dinucleotide phosphate, which is known for its ability to mobilize calcium ions within cells. This compound is involved in various biochemical pathways and is essential for maintaining cellular functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid adenine dinucleotide phosphate sodium salt typically involves enzymatic reactions. One common method is the base-exchange reaction catalyzed by ADP-ribosyl cyclase family members, such as CD38. This reaction involves the exchange of nicotinamide with nicotinic acid to form nicotinic acid adenine dinucleotide phosphate .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological processes, utilizing microbial fermentation to produce the necessary enzymes. The enzymatic synthesis is preferred due to its specificity and efficiency in producing high-purity compounds .
化学反应分析
Types of Reactions: Nicotinic acid adenine dinucleotide phosphate sodium salt undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, where it can be reduced or oxidized, playing a role in cellular respiration and energy production.
Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of specific enzymes that facilitate the exchange of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used in reactions involving this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, which are crucial intermediates in metabolic pathways .
科学研究应用
Nicotinic acid adenine dinucleotide phosphate sodium salt has a wide range of applications in scientific research:
作用机制
Nicotinic acid adenine dinucleotide phosphate sodium salt exerts its effects by mobilizing calcium ions within cells. It binds to and opens calcium channels on intracellular organelles, leading to an increase in intracellular calcium concentration. This calcium release modulates various cellular processes, including muscle contraction, neurotransmitter release, and gene expression .
相似化合物的比较
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar in structure but contains a nicotinamide group instead of nicotinic acid.
Nicotinamide Adenine Dinucleotide (NAD): Another closely related compound that plays a central role in cellular metabolism and redox reactions.
Nicotinic Acid Adenine Dinucleotide (NAAD): A related analog used in studying enzyme specificity and kinetics.
Uniqueness: Nicotinic acid adenine dinucleotide phosphate sodium salt is unique due to its potent ability to mobilize calcium ions, making it one of the most effective calcium-mobilizing second messengers. This property distinguishes it from other similar compounds and highlights its importance in cellular signaling .
属性
分子式 |
C21H28N7O17P3 |
|---|---|
分子量 |
743.4 g/mol |
IUPAC 名称 |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39)/t10-,11-,13-,14-,15-,16-,20?,21-/m1/s1 |
InChI 键 |
XJLXINKUBYWONI-YQLVUHNVSA-N |
手性 SMILES |
C1=CC(=C[N+](=C1)C2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
规范 SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


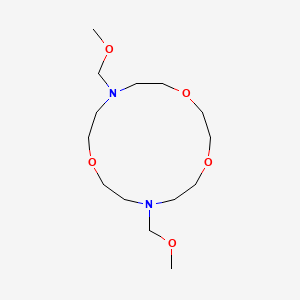
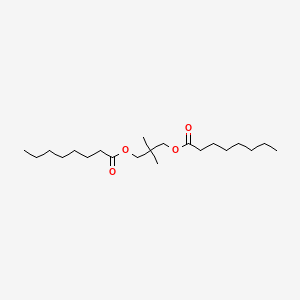
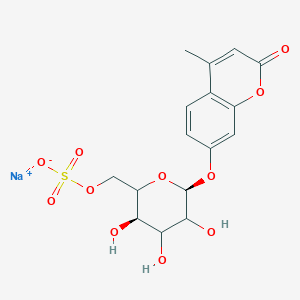
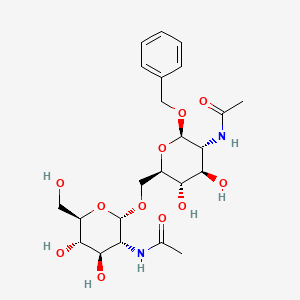
![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)
![9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL](/img/structure/B13819354.png)

